molecular formula C9H11N5O B12051183 (Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B12051183
M. Wt: 205.22 g/mol
InChI Key: SXKLPVNUIXJJLW-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the hydroxy and carboximidamide groups in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyrimidine with pyrimidine-2-carboximidamide . The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboximidamide group may yield primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its specific substitution pattern and the presence of both hydroxy and carboximidamide groups

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

InChI

InChI=1S/C9H11N5O/c1-5-3-6(2)14-9(12-5)7(4-11-14)8(10)13-15/h3-4,15H,1-2H3,(H2,10,13)

InChI Key

SXKLPVNUIXJJLW-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC2=C(C=NN12)/C(=N/O)/N)C

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=NO)N)C

Origin of Product

United States

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